4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Overview
Description
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is an organic compound with the empirical formula C16H23NO4 and a molecular weight of 293.36 g/mol . This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group is introduced to the amine, forming a stable carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate (Boc2O):
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Carbamate: Formed during the protection of the amine group.
Scientific Research Applications
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is widely used in scientific research due to its role in protecting amine groups during organic synthesis . Its applications include:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid involves the protection of amine groups through the formation of a stable carbamate . The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions, leading to the formation of a free amine . This process is crucial in organic synthesis as it allows for selective reactions to occur without interference from the amine group .
Comparison with Similar Compounds
Similar Compounds
- 4-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[1-(tert-butoxycarbonyl)-4-piperidinyl]butanoic acid
Uniqueness
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is unique due to its specific structure, which includes a benzyl group and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in various synthetic applications . The presence of the Boc group makes it particularly useful in peptide synthesis and other applications where selective protection of amine groups is required .
Biological Activity
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 213772-01-1
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly within the context of enzyme inhibition and modulation of cellular pathways.
- Target Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular processes such as apoptosis and cell proliferation.
- Biochemical Pathways : By inhibiting these enzymes, the compound may alter key biochemical pathways, affecting gene expression and cellular behavior.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of acute myeloid leukemia cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound acts as an inhibitor for several target enzymes, which is critical for its biological effects:
- Example : It has been identified as a potent inhibitor of bromodomain-containing proteins, specifically affecting the regulation of transcription factors involved in cancer progression .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating good bioavailability.
- Metabolism : It is primarily metabolized in the liver through phase I and phase II reactions, which influences its efficacy and safety profile.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity :
- A study reported that this compound showed dose-dependent inhibition of tumor growth in animal models, highlighting its potential as a therapeutic agent against malignancies .
- Mechanistic Insights :
Properties
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKHPPARUKMUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626357 | |
Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213772-01-1 | |
Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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